1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-
Brand Name: Vulcanchem
CAS No.: 152402-98-7
VCID: VC21131009
InChI: InChI=1S/C14H12N4O2S/c1-9-12(15-7-6-13(9)18(19)20)8-21-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)
SMILES: CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Molecular Formula: C14H12N4O2S
Molecular Weight: 300.34 g/mol

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-

CAS No.: 152402-98-7

Cat. No.: VC21131009

Molecular Formula: C14H12N4O2S

Molecular Weight: 300.34 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- - 152402-98-7

Specification

CAS No. 152402-98-7
Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
IUPAC Name 2-[(3-methyl-4-nitropyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Standard InChI InChI=1S/C14H12N4O2S/c1-9-12(15-7-6-13(9)18(19)20)8-21-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)
Standard InChI Key HLHGTWPLDSUGJJ-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator